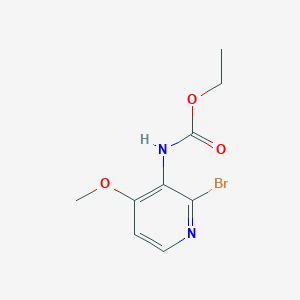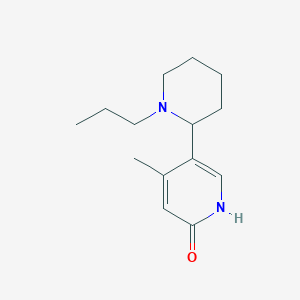
4-Methyl-5-(1-propylpiperidin-2-yl)pyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-甲基-5-(1-丙基哌啶-2-基)吡啶-2(1H)-酮是一种具有复杂结构的有机化合物,包含一个吡啶环、一个哌啶环和各种取代基。
准备方法
合成路线和反应条件
4-甲基-5-(1-丙基哌啶-2-基)吡啶-2(1H)-酮的合成通常涉及多步有机反应。该过程可能从哌啶环的制备开始,然后引入吡啶环以及甲基和丙基取代基。具体的反应条件,如温度、压力和催化剂的使用,对于获得高产率和纯度至关重要。
工业生产方法
在工业环境中,4-甲基-5-(1-丙基哌啶-2-基)吡啶-2(1H)-酮的生产可能涉及大型化学反应器和连续流工艺。自动化系统和先进分析技术的应用可确保一致的质量和效率。
化学反应分析
反应类型
4-甲基-5-(1-丙基哌啶-2-基)吡啶-2(1H)-酮可以进行各种化学反应,包括:
氧化: 该化合物可以氧化形成不同的产物,具体取决于所用试剂和条件。
还原: 还原反应可以修饰分子内的官能团。
取代: 该化合物可以参与取代反应,其中一个官能团被另一个官能团取代。
常用试剂和条件
这些反应中常用的试剂包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及用于取代反应的各种亲核试剂。反应条件,如溶剂选择、温度和pH值,在决定结果方面起着重要作用。
主要形成的产物
这些反应形成的主要产物取决于所用试剂和条件。例如,氧化可能产生不同的酮或羧酸,而取代反应可以将新的官能团引入分子中。
科学研究应用
4-甲基-5-(1-丙基哌啶-2-基)吡啶-2(1H)-酮在科学研究中具有广泛的应用:
化学: 用作合成更复杂分子的构建单元。
生物学: 研究其与生物大分子的潜在相互作用。
医学: 研究其潜在的治疗特性。
工业: 用于开发新材料和化学工艺。
作用机制
4-甲基-5-(1-丙基哌啶-2-基)吡啶-2(1H)-酮的作用机制涉及其与特定分子靶标的相互作用。这些相互作用会影响各种生化途径,导致该化合物观察到的效应。详细研究其结合亲和力、受体相互作用和下游信号通路对于理解其完整的作用机制至关重要。
相似化合物的比较
类似化合物
- 4-苯基咪唑
- 4-甲基吡啶
- 2-丙基哌啶
独特性
与类似化合物相比,4-甲基-5-(1-丙基哌啶-2-基)吡啶-2(1H)-酮由于其独特的官能团组合和结构特征而脱颖而出。
属性
分子式 |
C14H22N2O |
|---|---|
分子量 |
234.34 g/mol |
IUPAC 名称 |
4-methyl-5-(1-propylpiperidin-2-yl)-1H-pyridin-2-one |
InChI |
InChI=1S/C14H22N2O/c1-3-7-16-8-5-4-6-13(16)12-10-15-14(17)9-11(12)2/h9-10,13H,3-8H2,1-2H3,(H,15,17) |
InChI 键 |
JUOXWUWVXZNMHY-UHFFFAOYSA-N |
规范 SMILES |
CCCN1CCCCC1C2=CNC(=O)C=C2C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


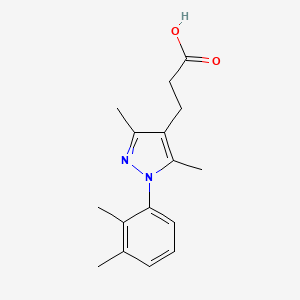
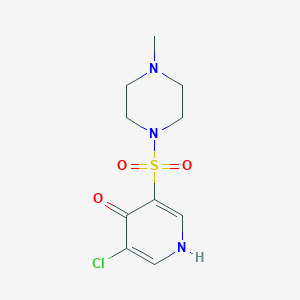




![2-(2-(Pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetonitrile](/img/structure/B11807539.png)
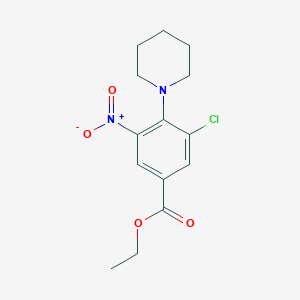
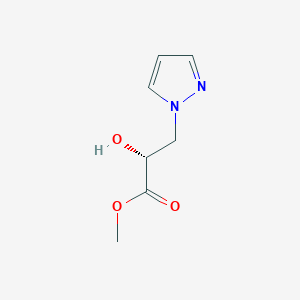
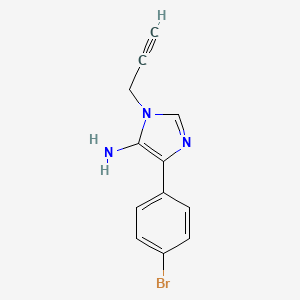
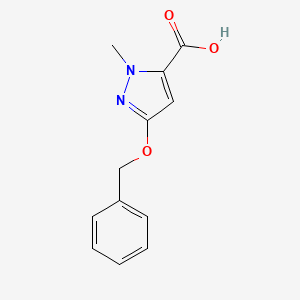

![7-Chloro-2-phenylthiazolo[5,4-d]pyrimidine](/img/structure/B11807584.png)
